molecular formula C12H18N2O3S B6639435 N-(2-hydroxy-3-morpholin-4-ylpropyl)thiophene-3-carboxamide

N-(2-hydroxy-3-morpholin-4-ylpropyl)thiophene-3-carboxamide

Cat. No.: B6639435
M. Wt: 270.35 g/mol
InChI Key: KMEKILVYKPMGKY-UHFFFAOYSA-N
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Description

N-(2-hydroxy-3-morpholin-4-ylpropyl)thiophene-3-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of N-(2-hydroxy-3-morpholin-4-ylpropyl)thiophene-3-carboxamide can be achieved through several synthetic routes. One common method involves the condensation reaction of thiophene-3-carboxylic acid with 2-hydroxy-3-morpholin-4-ylpropylamine under appropriate reaction conditions. The reaction typically requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .

Chemical Reactions Analysis

N-(2-hydroxy-3-morpholin-4-ylpropyl)thiophene-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(2-hydroxy-3-morpholin-4-ylpropyl)thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-hydroxy-3-morpholin-4-ylpropyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

N-(2-hydroxy-3-morpholin-4-ylpropyl)thiophene-3-carboxamide can be compared with other thiophene derivatives such as:

These compounds share similar thiophene-based structures but differ in their specific substituents and biological activities, highlighting the unique properties of this compound.

Properties

IUPAC Name

N-(2-hydroxy-3-morpholin-4-ylpropyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c15-11(8-14-2-4-17-5-3-14)7-13-12(16)10-1-6-18-9-10/h1,6,9,11,15H,2-5,7-8H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMEKILVYKPMGKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(CNC(=O)C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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